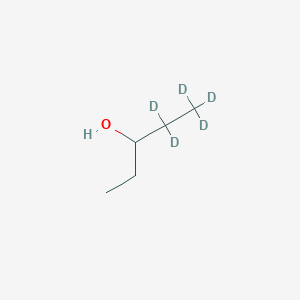
3-Pentyl-2,2,3,4,4-d5 Alcohol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Pentyl-2,2,3,4,4-d5 Alcohol is a deuterated alcohol, where five hydrogen atoms in pentan-3-ol are replaced with deuterium, a stable isotope of hydrogen. This compound is of interest in various scientific fields due to its unique isotopic properties, which can be useful in tracing studies and mechanistic investigations.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
3-Pentyl-2,2,3,4,4-d5 Alcohol can be synthesized through several methods. One common approach involves the deuteration of pentan-3-ol using deuterium gas (D₂) in the presence of a catalyst. The reaction typically occurs under high pressure and temperature to ensure complete deuteration.
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors where pentan-3-ol is exposed to deuterium gas over a deuterium-exchange catalyst. This method allows for efficient large-scale production with high isotopic purity.
Analyse Des Réactions Chimiques
Types of Reactions
3-Pentyl-2,2,3,4,4-d5 Alcohol undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form deuterated ketones or carboxylic acids.
Reduction: It can be reduced to form deuterated alkanes.
Substitution: It can undergo nucleophilic substitution reactions where the hydroxyl group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum deuteride (LiAlD₄) are used.
Substitution: Reagents like thionyl chloride (SOCl₂) can be used for converting the hydroxyl group to a chloride.
Major Products Formed
Oxidation: Deuterated ketones or carboxylic acids.
Reduction: Deuterated alkanes.
Substitution: Deuterated alkyl halides.
Applications De Recherche Scientifique
3-Pentyl-2,2,3,4,4-d5 Alcohol has several applications in scientific research:
Chemistry: Used as a tracer in reaction mechanisms to study the kinetic isotope effect.
Biology: Employed in metabolic studies to trace the incorporation of deuterium into biological molecules.
Medicine: Utilized in pharmacokinetic studies to understand drug metabolism and distribution.
Industry: Applied in the production of deuterated compounds for use in nuclear magnetic resonance (NMR) spectroscopy.
Mécanisme D'action
The mechanism by which 3-Pentyl-2,2,3,4,4-d5 Alcohol exerts its effects is primarily through the kinetic isotope effect. The presence of deuterium atoms, which are heavier than hydrogen, alters the reaction rates and pathways. This can provide insights into the reaction mechanisms and the role of hydrogen atoms in various chemical and biological processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
Pentan-3-ol: The non-deuterated version of the compound.
1,1,1,2,2-Pentadeuteriopentane: A fully deuterated alkane without the hydroxyl group.
Deuterated Methanol (CD₃OD): A simpler deuterated alcohol used in similar applications.
Uniqueness
3-Pentyl-2,2,3,4,4-d5 Alcohol is unique due to its specific isotopic labeling, which provides distinct advantages in tracing studies and mechanistic investigations. Its structure allows for detailed analysis of reaction pathways and the role of hydrogen atoms in various processes, making it a valuable tool in scientific research.
Propriétés
IUPAC Name |
1,1,1,2,2-pentadeuteriopentan-3-ol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H12O/c1-3-5(6)4-2/h5-6H,3-4H2,1-2H3/i1D3,3D2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AQIXEPGDORPWBJ-WNWXXORZSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])C([2H])([2H])C(CC)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H12O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
93.18 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
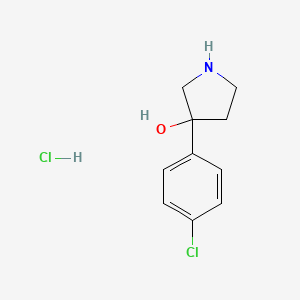



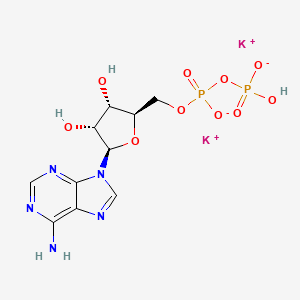

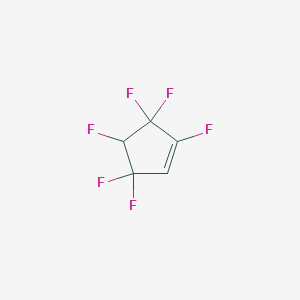
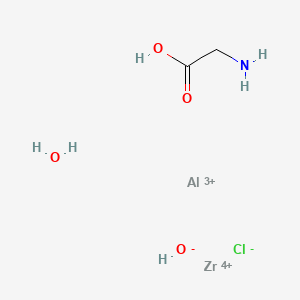
![(2R)-2-[2-[(2-methylpropan-2-yl)oxy]-2-oxoethyl]heptanoic acid](/img/structure/B1149552.png)
